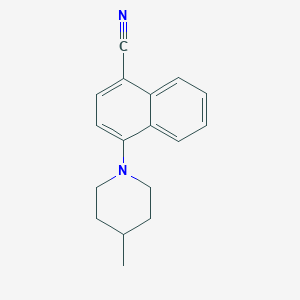
1-Naphthalenecarbonitrile, 4-(4-methyl-1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpiperidin-1-yl)-1-naphthonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a naphthonitrile group attached to a methylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile typically involves the reaction of 4-methylpiperidine with 1-naphthonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this reaction include ethanol and methanol, while catalysts such as palladium or platinum are often employed to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can further improve the efficiency of the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylpiperidin-1-yl)-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
4-(4-Methylpiperidin-1-yl)-1-naphthonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile include:
- 4-(4-Methylpiperidin-1-yl)aniline
- 4-(2-Aminoethyl)pyridine
- 3-(2-Aminoethyl)pyridine
Uniqueness
What sets 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile apart from these similar compounds is its unique combination of the naphthonitrile and methylpiperidine moieties. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications .
Propriétés
Numéro CAS |
870888-42-9 |
|---|---|
Formule moléculaire |
C17H18N2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
4-(4-methylpiperidin-1-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H18N2/c1-13-8-10-19(11-9-13)17-7-6-14(12-18)15-4-2-3-5-16(15)17/h2-7,13H,8-11H2,1H3 |
Clé InChI |
HPXCTFGPHMIEAI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=CC=C(C3=CC=CC=C32)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole](/img/structure/B11861244.png)
![3-[(Z)-benzylideneamino]quinazolin-4-one](/img/structure/B11861252.png)
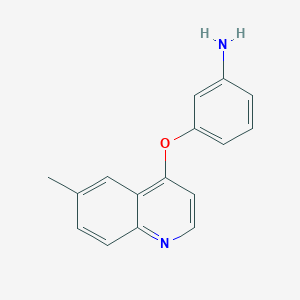

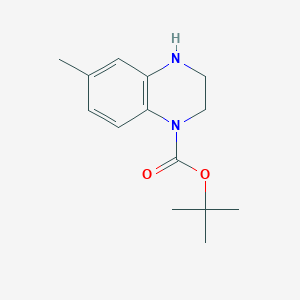
![(trans-4'-Propyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11861278.png)
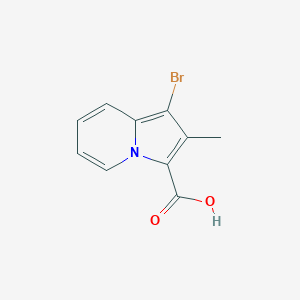
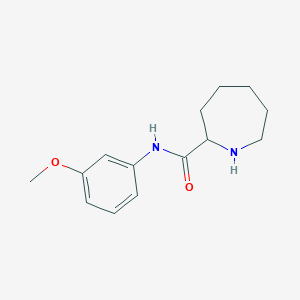
![3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine](/img/structure/B11861306.png)
![2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861308.png)

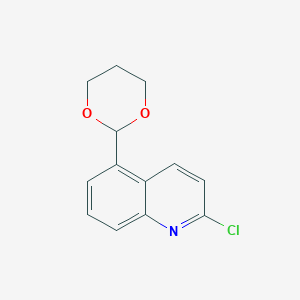

![5-Nitro-3-(p-tolyl)benzo[d]isoxazole](/img/structure/B11861330.png)
